molecular formula C11H13N3O2 B5762113 N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide

N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide

Cat. No. B5762113
M. Wt: 219.24 g/mol
InChI Key: LYRQCMWXXBZPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by decreasing the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been found to have neuroprotective effects, protecting against oxidative stress and reducing neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide in lab experiments is its potential for use in cancer research. Its anti-tumor properties make it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other research fields.

Synthesis Methods

The synthesis of N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2-aminobenzimidazole with acetic anhydride to form 2-acetamido-benzimidazole. This intermediate is then reacted with methyl iodide to obtain N-methyl-2-acetamido-benzimidazole. Finally, the compound is treated with sodium hydride and acetic anhydride to form this compound.

Scientific Research Applications

N-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer research. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-12-10(15)7-14-9-6-4-3-5-8(9)13(2)11(14)16/h3-6H,7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRQCMWXXBZPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C2=CC=CC=C2N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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